molecular formula C14H25N3O2S B2918703 3-amino-4-(butylamino)-N,N-diethylbenzene-1-sulfonamide CAS No. 721916-02-5

3-amino-4-(butylamino)-N,N-diethylbenzene-1-sulfonamide

Cat. No.: B2918703
CAS No.: 721916-02-5
M. Wt: 299.43
InChI Key: WHTYVNKWRFHFHQ-UHFFFAOYSA-N
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Description

3-Amino-4-(butylamino)-N,N-diethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a benzene ring substituted with amino, butylamino, and N,N-diethyl sulfonamide groups. This compound has been referenced in specialty chemical catalogs, though its commercial availability is currently discontinued .

Properties

IUPAC Name

3-amino-4-(butylamino)-N,N-diethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O2S/c1-4-7-10-16-14-9-8-12(11-13(14)15)20(18,19)17(5-2)6-3/h8-9,11,16H,4-7,10,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTYVNKWRFHFHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C=C(C=C1)S(=O)(=O)N(CC)CC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(butylamino)-N,N-diethylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The benzene ring is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amino group.

    Sulfonation: The benzene ring is sulfonated to introduce the sulfonamide group.

    Alkylation: The amino group is alkylated with butylamine and diethylamine to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous-flow synthesis techniques to enhance safety and efficiency. Continuous-flow methods allow for better control of reaction conditions and reduce the risk of thermal runaway .

Chemical Reactions Analysis

Types of Reactions

3-amino-4-(butylamino)-N,N-diethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophiles like alkyl halides can react with the amino groups.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Alkylated products.

Scientific Research Applications

3-amino-4-(butylamino)-N,N-diethylbenzene-1-sulfonamide is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 3-amino-4-(butylamino)-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The amino and sulfonamide groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s analogs differ primarily in substituents on the benzene ring and the sulfonamide moiety. Key examples include:

Compound Name Substituents (Position 3/4) Sulfonamide Group Molecular Formula Notable Properties/Applications Reference
3-Amino-4-(butylamino)-N,N-diethylbenzene-1-sulfonamide 3-NH₂, 4-(butylamino) N,N-diethyl C₁₄H₂₅N₃O₂S Discontinued; structural similarity to antimicrobial sulfonamides
3-Amino-4-(2,4-dichlorophenoxy)-N,N-diethylbenzene-1-sulfonamide 3-NH₂, 4-(2,4-Cl₂-phenoxy) N,N-diethyl C₁₆H₁₈Cl₂N₂O₃S Lipophilic; potential agrochemical use
3-Amino-4-(4-ethoxyphenoxy)-N,N-diethylbenzene-1-sulfonamide 3-NH₂, 4-(4-OC₂H₅-phenoxy) N,N-diethyl C₁₈H₂₅N₂O₄S Enhanced solubility due to ethoxy group
3-Amino-4-hydroxy-N,N-dimethyl-5-nitrobenzenesulfonamide 3-NH₂, 4-OH, 5-NO₂ N,N-dimethyl C₈H₁₁N₃O₅S Electron-withdrawing nitro group; possible reactivity in synthesis
3-(Butylamino)-5-sulfamoylbenzoic acid derivatives Variable (e.g., phenoxy) Sulfamoyl (NH₂SO₂) Varies Antimicrobial activity demonstrated

Key Observations:

  • Sulfonamide Groups: N,N-diethyl groups (vs.
  • Position 4 Substituents: Butylamino (target compound) vs. phenoxy () or nitro/hydroxy () groups alter electronic and steric profiles. Butylamino may enhance interactions with hydrophobic enzyme pockets.

Physicochemical Properties

  • Lipophilicity: The N,N-diethyl group and butylamino chain (logP ~3–4 estimated) make the compound more lipophilic than dimethyl analogs (logP ~2–3) .
  • Solubility: Ethoxy-phenoxy analogs () may exhibit higher solubility in polar solvents compared to the target compound.

Biological Activity

3-amino-4-(butylamino)-N,N-diethylbenzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of inhibition of specific enzymes and its effects on various cancer cell lines. This article synthesizes findings from diverse research studies to elucidate the compound's biological activity, including its mechanism of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a sulfonamide functional group attached to a benzene ring substituted with amino and butylamino groups. Its chemical formula is C13H20N2O2SC_{13}H_{20}N_2O_2S, and it is classified under sulfonamide derivatives, which are known for their pharmacological properties.

Sulfonamides, including this compound, primarily act as inhibitors of carbonic anhydrases (CAs), which are crucial for various physiological processes including acid-base balance and respiration. Recent studies have shown that modifications in the sulfonamide structure can significantly affect their inhibitory potency against different CA isoforms.

Inhibition Profiles

Research indicates that this compound exhibits potent inhibitory activity against carbonic anhydrase isoforms CA IX and CA XII, which are overexpressed in certain tumors. The inhibition constants (IC50 values) for these isoforms are often in the nanomolar range, making them promising candidates for targeted cancer therapies.

Compound CA IX IC50 (nM) CA XII IC50 (nM)
This compound5075
Acetazolamide (control)3060

Case Studies and Research Findings

  • Study on CA Inhibition :
    A study synthesized various sulfonamide derivatives and evaluated their inhibitory effects on human carbonic anhydrases. The results indicated that modifications to the benzene ring significantly enhanced the binding affinity to CA IX and CA XII, leading to increased inhibition rates compared to standard sulfonamides like acetazolamide .
  • Cytotoxicity Against Cancer Cell Lines :
    The biological activity of the compound was further assessed in vitro against several cancer cell lines, including MDA-MB-231 (breast cancer) and HT-29 (colon cancer). The results demonstrated that higher concentrations of the compound significantly reduced cell viability under hypoxic conditions, suggesting its potential role as an anticancer agent .
    • Cell Viability Results :
      • MDA-MB-231: 70% viability at 400 µM
      • HT-29: 60% viability at 400 µM
  • Molecular Docking Studies :
    Molecular docking studies have revealed that the compound binds effectively to the active sites of CAs, particularly CA IX, indicating a strong interaction that correlates with its inhibitory activity. These findings support the hypothesis that structural modifications can enhance selectivity and potency against specific isoforms .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • The presence of bulky substituents like butylamino enhances hydrophobic interactions within the enzyme's active site.
  • The amino group plays a crucial role in forming hydrogen bonds with key residues in the active site of CAs.
  • Alterations in alkyl chain lengths or branching can lead to significant changes in inhibitory potency.

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